molecular formula C15H9ClFN3O3S B2509991 (Z)-5-chloro-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 868375-33-1

(Z)-5-chloro-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2509991
CAS No.: 868375-33-1
M. Wt: 365.76
InChI Key: PFNVEOYMTYHYMP-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-chloro-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

    Dabrafenib: Used in cancer treatment.

    Dasatinib: Another anticancer agent.

    Ixabepilone: Used in chemotherapy.

What sets (Z)-5-chloro-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

5-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3O3S/c1-19-13-10(17)3-2-4-12(13)24-15(19)18-14(21)9-7-8(16)5-6-11(9)20(22)23/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNVEOYMTYHYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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